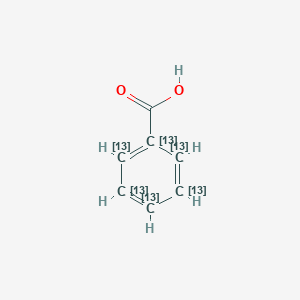

2,3,4,5-Tetrabromobenzoic acid-13C6

Description

The exact mass of the compound Benzoic acid-ring-13C6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514714 | |

| Record name | (~13~C_6_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125945-98-4 | |

| Record name | (~13~C_6_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-13C6 acid (ring-13C6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrabromobenzoic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is a stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart, 2,3,4,5-tetrabromobenzoic acid (TBBA). TBBA is the primary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a component of the Firemaster® 550 and BZ-54 mixtures. Due to the widespread use of these flame retardants in consumer products, there is a growing need to monitor human exposure. This guide provides a comprehensive overview of 2,3,4,5-tetrabromobenzoic acid-¹³C₆, its application in bio-monitoring, and the associated methodologies.

Chemical Properties and Data

2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is a highly specialized chemical, and its primary quantitative data are typically provided in a lot-specific Certificate of Analysis upon purchase from a certified reference material supplier. The following tables summarize the general chemical properties and typical specifications.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Formula | ¹³C₆H₂Br₄O₂ |

| Molecular Weight | 443.66 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile. |

| Storage Conditions | +4°C, protected from light. |

Table 2: Typical Specifications for Analytical Standard

| Parameter | Specification | Source |

| Chemical Purity | >95% (as stated by some suppliers) | Inferred from commercial product listings. |

| Isotopic Purity | Typically ≥99 atom % ¹³C | General specification for ¹³C-labeled standards. |

| Available Forms | Neat solid or in solution (e.g., 50 µg/mL in methanol) | Commercial product listings. |

| Unlabeled CAS Number | 27581-13-1 | LGC Standards[1] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of 2,3,4,5-tetrabromobenzoic acid-¹³C₆ is not available in the peer-reviewed literature. However, its synthesis can be conceptually understood as a two-stage process: the synthesis of ¹³C₆-labeled benzoic acid followed by exhaustive bromination.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis pathway for 2,3,4,5-Tetrabromobenzoic Acid-¹³C₆.

The synthesis of the ¹³C₆-labeled benzoic acid precursor would likely start from a commercially available, uniformly ¹³C-labeled benzene (B151609) or aniline. This would then be converted to benzoic acid through established organic chemistry reactions. The subsequent step would involve the bromination of the aromatic ring. A potential method for exhaustive bromination of benzoic acid involves using a strong brominating agent like 1.3-dibromoisocyanuric acid in concentrated sulfuric acid. Purification of the final product would be critical to remove any partially brominated isomers.

Application in a Broader Biological Context

2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is instrumental in studying the metabolic fate of the flame retardant EH-TBB. Understanding this metabolic pathway is crucial for assessing human exposure and the potential toxicological implications.

Metabolic Pathway of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB)

In vivo, EH-TBB is metabolized to TBBA through the cleavage of the 2-ethylhexyl ester group. This reaction is primarily catalyzed by carboxylesterases found in the liver and other tissues. The resulting TBBA is then excreted, primarily in the urine, making it a key biomarker for EH-TBB exposure.

Caption: Metabolic pathway of the flame retardant EH-TBB to its urinary metabolite TBBA.

Experimental Protocols

The primary application of 2,3,4,5-Tetrabromobenzoic acid-¹³C₆ is as an internal standard in the quantitative analysis of TBBA in biological matrices, most commonly urine. The following is a representative experimental protocol based on published methods.

Quantification of TBBA in Urine using LC-MS/MS

This protocol outlines the key steps for sample preparation and analysis.

1. Sample Preparation

-

Spiking: A known amount of 2,3,4,5-Tetrabromobenzoic acid-¹³C₆ internal standard is added to a measured volume of urine.

-

Enzymatic Deconjugation: The urine sample is treated with β-glucuronidase/sulfatase to hydrolyze any conjugated forms of TBBA, ensuring the measurement of the total TBBA concentration.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to clean up the sample and concentrate the analyte.

-

The cartridge is first conditioned with methanol and then equilibrated with water.

-

The urine sample is loaded onto the cartridge.

-

The cartridge is washed with a water/methanol solution to remove interferences.

-

The analyte and internal standard are eluted with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.

-

Chromatographic Separation: The reconstituted sample is injected onto an analytical column (e.g., a C18 column) to separate TBBA from other components in the sample matrix. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is typically employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both unlabeled TBBA and the ¹³C₆-labeled internal standard.

Table 3: Example MRM Transitions for TBBA and ¹³C₆-TBBA

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| TBBA | 436.7 | 392.7 |

| ¹³C₆-TBBA | 442.7 | 398.7 |

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.

3. Quantification

The concentration of TBBA in the original urine sample is calculated by comparing the peak area ratio of the unlabeled analyte to the ¹³C₆-labeled internal standard against a calibration curve prepared with known concentrations of unlabeled TBBA and a constant concentration of the internal standard.

Experimental Workflow Diagram:

References

13C6-Tetrabromobenzoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13C6-Tetrabromobenzoic acid is a stable isotope-labeled derivative of tetrabromobenzoic acid, a compound of significant interest in environmental and toxicological studies. The unlabeled form, 2,3,4,5-tetrabromobenzoic acid (TBBA), is a primary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a component of the Firemaster® 550 mixture.[1][2][3][4][5][6] The incorporation of six carbon-13 atoms into the benzene (B151609) ring makes 13C6-Tetrabromobenzoic acid an invaluable tool for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of TBBA in complex biological and environmental matrices. This guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and metabolic context of tetrabromobenzoic acid, with a focus on the utility of its 13C6-labeled analogue.

Core Chemical Properties

Table 1: Physicochemical Properties of Tetrabromobenzoic Acid and its 13C6-Isotopologue

| Property | 2,3,4,5-Tetrabromobenzoic Acid | 13C6-2,3,4,5-Tetrabromobenzoic Acid | Data Source / Comment |

| Molecular Formula | C₇H₂Br₄O₂ | ¹³C₆CH₂Br₄O₂ | PubChem / Inferred |

| Molecular Weight | 437.70 g/mol | Approx. 443.70 g/mol | PubChem / Calculated |

| CAS Number | 27581-13-1 | Not available | PubChem |

| Appearance | White solid (inferred) | White solid (inferred) | General knowledge |

| Melting Point | Data not reliably available. Pentabromobenzoic acid melts at 265-266 °C.[7] | Not available | A supplier lists -93°C, which is likely for a solution. |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol.[8] | Expected to be similar to the unlabeled compound. | Inferred |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 13C6-Tetrabromobenzoic acid are not currently published. However, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak in the aromatic region (around 8 ppm) would be expected for the lone aromatic proton.[9]

-

¹³C NMR: The ¹³C-labeled benzene ring would exhibit complex splitting patterns due to ¹³C-¹³C coupling, providing detailed structural information. The carboxyl carbon would also be observable.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical for a carboxylic acid, including a broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[7] Aromatic C-H and C=C stretching and bending vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at an m/z corresponding to the ¹³C₆-isotopologue. The isotopic pattern of the four bromine atoms would be a prominent feature. In tandem MS (MS/MS), characteristic fragmentation patterns, such as the loss of CO₂ and Br, would be observed.

Synthesis and Reactivity

A specific, validated synthesis protocol for 13C6-Tetrabromobenzoic acid is not publicly available. A potential synthetic route could involve the bromination of 13C6-benzoic acid. However, controlling the regioselectivity to obtain the 2,3,4,5-tetrabromo isomer would be challenging, as the carboxyl group is a meta-director for electrophilic aromatic substitution.[10][11]

A plausible, though unverified, multi-step synthesis could be envisioned starting from a commercially available 13C6-labeled precursor, followed by a series of reactions to introduce the bromine atoms and the carboxylic acid functionality in the desired positions.

The synthesis of the unlabeled 2,3,4,5-tetrabromobenzoic acid has been described starting from 3,4,5,6-tetrabromophthalic anhydride.[9]

Role in Biological Systems and Drug Development

The primary relevance of 13C6-Tetrabromobenzoic acid in drug development and life sciences is its use as an internal standard for the quantification of 2,3,4,5-tetrabromobenzoic acid (TBBA). TBBA is a metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB).[5] The metabolic conversion involves the cleavage of the 2-ethylhexyl ester.[5]

The diagram below illustrates the metabolic pathway from the parent compound to TBBA.

References

- 1. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-EPMC4154220 - Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550. - OmicsDI [omicsdi.org]

- 7. mdpi.com [mdpi.com]

- 8. TETRABROMOBENZOATE ESTER COMPOSITION - Ataman Kimya [atamanchemicals.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]

- 11. youtube.com [youtube.com]

Synthesis of ¹³C-Labeled Tetrabromobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for ¹³C-labeled tetrabromobenzoic acid, a crucial isotopically labeled compound for use in metabolic studies, as a tracer in drug development, and as an internal standard in mass spectrometry-based quantification. The synthesis detailed herein is based on the exhaustive bromination of commercially available ¹³C-labeled benzoic acid.

Synthetic Strategy

The most direct and practical approach for the synthesis of ¹³C-labeled tetrabromobenzoic acid is the electrophilic bromination of a ¹³C-labeled benzoic acid precursor. This method leverages readily available starting materials and a well-documented, albeit harsh, reaction. The ¹³C label can be incorporated either at the carboxyl carbon (carboxyl-¹³C) or within the aromatic ring (ring-¹³C₆), depending on the desired application. Both labeled benzoic acid precursors are commercially available.

The synthetic pathway can be visualized as a single-step transformation from the labeled starting material to the polybrominated product.

A Technical Guide to 2,3,4,5-Tetrabromobenzoic acid-13C6 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2,3,4,5-Tetrabromobenzoic acid-13C6, a critical analytical tool in environmental and toxicological research. This document outlines its primary application, supplier information, and a detailed experimental protocol for its use.

Introduction

2,3,4,5-Tetrabromobenzoic acid (TBBA) has been identified as a significant metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component of the flame retardant mixture Firemaster® 550.[1] As concerns over the environmental persistence and potential health impacts of brominated flame retardants (BFRs) grow, accurate and sensitive methods for quantifying exposure to these compounds are essential. This compound, as a stable isotope-labeled internal standard, is paramount for the precise quantification of TBBA in biological and environmental matrices using mass spectrometry.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of native TBBA. The use of a 13C-labeled standard is the gold standard in quantitative mass spectrometry as it behaves nearly identically to the unlabeled analyte during sample extraction, cleanup, and ionization, thus correcting for matrix effects and variations in instrument response.[2][3]

Supplier and Pricing Information

A summary of suppliers for this compound is provided below. Prices are subject to change and may not be publicly available for all suppliers without an institutional account.

| Supplier | Product Number | Pack Size(s) | Price (USD) | Notes |

| Adva Tech Group Inc. | TRC-T291142-2.5MG | 2.5 mg | $3,452.59 | Price as of late 2025.[4] |

| LGC Standards | - | 0.25 mg, 2.5 mg, 25 mg | Price on request | Requires account to view pricing.[5] |

| Alfa Chemistry | - | - | Price on request | Marketed under their Isotope Science division.[6] |

| Sapphire Bioscience | TRC-T291142 | - | Price on request | For research use only.[7] |

Experimental Protocol: Quantification of TBBA in Urine

The following is a generalized experimental protocol for the quantification of 2,3,4,5-Tetrabromobenzoic acid (TBBA) in human urine using this compound as an internal standard. This protocol is adapted from methodologies described in the scientific literature for the analysis of TBBA as a biomarker of exposure to brominated flame retardants.[1][8][9]

Sample Preparation

-

Spiking with Internal Standard: To a known volume of urine (e.g., 1-5 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol). The amount added should be chosen to be in the mid-range of the expected concentration of native TBBA.

-

Enzymatic Deconjugation: As metabolites in urine are often conjugated (e.g., glucuronidated), an enzymatic hydrolysis step is necessary. Add β-glucuronidase/sulfatase to the urine sample and incubate at 37°C for a specified period (e.g., 2-4 hours or overnight) to liberate the free TBBA.

-

Acidification: Acidify the sample to a pH of approximately 2-3 using a strong acid such as hydrochloric acid or sulfuric acid. This step protonates the carboxylic acid group of TBBA, making it more amenable to extraction.

Solid Phase Extraction (SPE)

-

Column Conditioning: Condition a solid phase extraction cartridge (e.g., a polymeric reversed-phase sorbent) by sequentially passing methanol (B129727) and then acidified water through the cartridge.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. A typical wash sequence might include water followed by a low percentage of organic solvent (e.g., 10% methanol in water).

-

Elution: Elute the TBBA and the 13C6-labeled internal standard from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

Sample Concentration and Derivatization (Optional)

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a solvent suitable for the analytical instrumentation (e.g., mobile phase for LC-MS).

-

Derivatization: While not always necessary for modern LC-MS/MS systems, derivatization to, for example, a methyl ester using diazomethane (B1218177) or a similar reagent can improve chromatographic performance and sensitivity for GC-MS analysis.

Instrumental Analysis by LC-MS/MS

-

Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18 reversed-phase). The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both native TBBA and 13C6-TBBA (Selected Reaction Monitoring - SRM).

-

Quantification: The concentration of native TBBA in the original sample is determined by comparing the peak area ratio of the native analyte to its 13C6-labeled internal standard against a calibration curve prepared with known concentrations of native TBBA and a constant concentration of the internal standard.

Visualizations

Experimental Workflow

Caption: Workflow for TBBA quantification in urine.

Signaling Pathway Context: Metabolism of TBB

The use of this compound is predicated on the metabolic pathway of its parent compound, 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). The following diagram illustrates this simplified metabolic relationship.

Caption: Metabolic conversion of TBB to TBBA.

Conclusion

This compound is an indispensable tool for researchers investigating human and environmental exposure to certain brominated flame retardants. Its use as an internal standard in mass spectrometry-based methods ensures the high accuracy and precision required for robust toxicological and environmental monitoring studies. This guide provides a foundational understanding of its application and a practical framework for its implementation in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification [mdpi.com]

- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. product.enhesa.com [product.enhesa.com]

- 8. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of tetrabromo benzoic acid and tetrabromo phthalic acid in rats exposed to the flame retardant Uniplex FPR-45 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,5-Tetrabromobenzoic Acid

CAS Number: 27581-13-1

This technical guide provides a comprehensive overview of 2,3,4,5-tetrabromobenzoic acid (TBBA), a significant metabolite of the brominated flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

2,3,4,5-Tetrabromobenzoic acid is an organohalogen compound belonging to the benzoic acid family. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₂Br₄O₂ |

| Molecular Weight | 437.70 g/mol |

| CAS Number | 27581-13-1 |

| IUPAC Name | 2,3,4,5-tetrabromobenzoic acid |

| Appearance | Solid (form not specified in results) |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 2,3,4,5-tetrabromobenzoic acid is outlined below, based on the hydrolysis of a precursor ester.[1]

Synthesis of 2,3,4,5-tetrabromobenzoic acid:

-

A solution of 2-(2-ethoxyethoxy)ethyl-2,3,4,5-tetrabromobenzoate (780 mg, 1.41 mmol) in THF (10 mL) is combined with 2 M NaOH (2.5 mL).

-

The mixture is stirred at room temperature.

-

After 2 hours, the reaction mixture is acidified with 1 M HCl to a pH of 3-4, as indicated by universal pH paper.

-

The acidified mixture is then partitioned between water (25 mL) and ethyl acetate (B1210297) (25 mL).

-

The aqueous layer is extracted with an additional portion of ethyl acetate (20 mL).

-

The combined organic extracts are then washed sequentially with water (2 x 20 mL) and brine (20 mL) and subsequently dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated to yield 2,3,4,5-tetrabromobenzoic acid.

Metabolic Pathway and Toxicokinetics

2,3,4,5-Tetrabromobenzoic acid is the primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component of the flame retardant mixture Firemaster® 550.[2][3][4] The in vitro metabolism of TBB to TBBA occurs in human and rat liver and intestinal subcellular fractions.[4][5] This metabolic conversion proceeds via the cleavage of the 2-ethylhexyl ester chain and notably does not require cofactors.[4][5] The reaction is also catalyzed by purified porcine carboxylesterase at a significantly higher rate.[4][5]

Recent toxicological studies suggest that the parent flame retardant mixture, Firemaster® 550, may have endocrine-disrupting and obesogenic properties.[2][3] While the toxicity of TBBA itself is largely unknown, its formation is considered a potential detoxification pathway that may reduce the bioaccumulation of the parent compound, TBB.[4][5]

Metabolic Conversion of TBB to TBBA

Caption: Metabolic hydrolysis of TBB to TBBA.

Experimental Protocols

In Vitro Metabolism of 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB)

The following protocol details the in vitro assessment of TBB metabolism in human and rat tissues.[4][5]

Materials:

-

Human and rat liver and intestinal subcellular fractions

-

2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB)

-

100 mM potassium phosphate (B84403) incubation buffer

-

Purified porcine carboxylesterase (optional)

-

Solvents for extraction (e.g., ethyl acetate)

-

Analytical standards for TBB and TBBA

Procedure:

-

Incubations are performed in 100 mM potassium phosphate buffer.

-

TBB is incubated with human or rat liver and intestinal subcellular fractions.

-

For comparative analysis, TBB can also be incubated with purified porcine carboxylesterase.

-

The reactions are monitored over time to determine the rate of TBB disappearance and TBBA formation.

-

Samples are extracted at various time points for analysis.

-

The concentration of TBB and its metabolite, TBBA, are quantified using appropriate analytical methods such as GC/MS or LC/MS/MS.

Analytical Method for Urinary 2,3,4,5-Tetrabromobenzoic Acid

This section outlines a method for the detection and quantification of TBBA in urine, which serves as a biomarker for exposure to TBB.[2][3]

Sample Collection and Storage:

-

Spot urine samples are collected in standard polypropylene (B1209903) specimen containers.

-

Samples are stored at -20°C until analysis.

Extraction and Cleanup:

-

An internal standard, such as 2,3,5-triiodobenzoic acid (TIBA), is added to the urine samples for quantification.

-

The extraction and cleanup of TBBA from urine are performed based on established methods for similar analytes.

Instrumental Analysis:

-

Mass spectrometry methods are employed for the sensitive and specific detection of TBBA.

-

The analysis provides quantitative data on the concentration of TBBA in the urine samples.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of TBB and the detection of its metabolite, TBBA.

Table 1: Kinetic Parameters for TBB Metabolism [4][5]

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol min⁻¹ mg protein⁻¹) |

| Human Microsomes | 11.1 ± 3.9 | 0.644 ± 0.144 |

| Porcine Carboxylesterase | 9.3 ± 2.2 | 6.29 ± 0.58 |

Table 2: Detection of TBB and its Metabolite in Environmental and Biological Samples [2]

| Sample Type | Analyte | Detection Frequency | Geometric Mean (GM) |

| Human Urine | TBBA | 72.4% | - |

| House Dust | TBB | Frequent | 315.1 ng/g |

| Handwipes | TBB | Frequent | 31.4 ng |

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the workflow for analyzing urinary TBBA as a biomarker of exposure to the flame retardant mixture Firemaster® 550.

Caption: Workflow for urinary TBBA analysis.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary tetrabromobenzoic acid (TBBA) as a biomarker of exposure to the flame retardant mixture Firemaster® 550 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,4,5-Tetrabromobenzoic Acid-13C6: Properties and Applications

This technical guide provides an in-depth overview of 2,3,4,5-Tetrabromobenzoic acid-13C6, a stable isotope-labeled internal standard crucial for quantitative analysis in various scientific disciplines. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize mass spectrometry-based techniques.

Core Physicochemical Properties

2,3,4,5-Tetrabromobenzoic acid is a halogenated organic compound. Its isotopically labeled form, this compound, incorporates six carbon-13 atoms in its benzoic acid ring structure. This isotopic enrichment provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. The use of 13C-labeled internal standards is advantageous as they exhibit similar physicochemical properties and chromatographic behavior to their unlabeled counterparts, which helps to minimize ion suppression effects and improve the accuracy of quantification.[1][2]

Data Presentation: Molecular Properties

The following table summarizes and compares the key molecular properties of both the unlabeled 2,3,4,5-Tetrabromobenzoic acid and its 13C6-labeled analog.

| Property | 2,3,4,5-Tetrabromobenzoic Acid | This compound |

| Molecular Formula | C7H2Br4O2[3] | C13C6H2Br4O2[4][5] |

| Isotopic Composition | Natural abundance | Enriched with six 13C atoms |

| Molecular Weight | 437.70 g/mol [3] | 443.66 g/mol [4][5] |

| Monoisotopic Mass | 433.67883 Da | 439.69893 Da |

Experimental Protocols

Stable isotope-labeled internal standards are essential for correcting for variations during sample preparation and analysis, thereby enabling accurate quantification.[6][7] The following sections detail hypothetical experimental protocols for the synthesis of this compound and its application as an internal standard in a quantitative LC-MS/MS assay.

Synthesis and Purification of this compound

This protocol outlines a potential synthetic route for this compound, starting from commercially available 13C6-labeled benzoic acid.

Materials:

-

Benzoic acid-13C6

-

Fuming sulfuric acid (20% SO3)

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (B109758)

-

Sodium sulfite (B76179)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve Benzoic acid-13C6 in fuming sulfuric acid under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Slowly add N-Bromosuccinimide (4.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Workup: The precipitated crude product is filtered and washed with cold water until the washings are neutral. The crude solid is then dissolved in a suitable organic solvent like dichloromethane and washed with a 10% sodium sulfite solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by recrystallization from a solvent such as toluene to yield the pure product.

-

Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of unlabeled 2,3,4,5-Tetrabromobenzoic acid in a sample matrix (e.g., biological fluid or environmental sample) by LC-MS/MS.

Materials and Equipment:

-

2,3,4,5-Tetrabromobenzoic acid (analytical standard)

-

This compound (internal standard)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

Sample matrix (e.g., plasma, urine, soil extract)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

Vortex mixer, centrifuge

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled 2,3,4,5-Tetrabromobenzoic acid into the blank sample matrix.

-

Sample Preparation:

-

To a known volume or weight of the sample, calibration standards, and quality control samples, add a fixed amount of the this compound internal standard solution.

-

Perform sample extraction using an appropriate method (e.g., protein precipitation for plasma, SPE for water samples, or LLE).

-

Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with a small amount of formic acid.

-

The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Synthesis workflow for this compound.

Caption: Workflow for quantification using an internal standard in LC-MS/MS.

References

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,4,5-Tetrabromobenzoic Acid | C7H2Br4O2 | CID 15709948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

The Pivotal Role of Labeled Brominated Benzoic Acids in Modern Drug Discovery and Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Labeled brominated benzoic acids are indispensable tools in the arsenal (B13267) of modern medicinal chemistry and pharmaceutical development. The strategic incorporation of a bromine atom provides a versatile handle for a myriad of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. Furthermore, the introduction of isotopic labels, such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), or Tritium (³H), allows for the precise tracking and quantification of these molecules in intricate biological systems. This technical guide provides an in-depth exploration of the applications of labeled brominated benzoic acids, focusing on their synthesis, use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, and their emerging role in probing cellular signaling pathways.

Core Applications of Labeled Brominated Benzoic Acids

The utility of labeled brominated benzoic acids spans the entire drug discovery and development pipeline, from initial synthesis and lead optimization to preclinical and clinical evaluation.

Advanced Synthetic Intermediates

Brominated benzoic acids are key building blocks in the synthesis of novel pharmacologically active agents. The bromine substituent serves as a crucial reactive site for carbon-carbon and carbon-heteroatom bond formation, with the Suzuki-Miyaura cross-coupling reaction being a prominent example. The use of isotopically labeled brominated benzoic acids in these reactions allows for the seamless introduction of a tracer into the final drug candidate, facilitating downstream studies.

Elucidating Metabolic Fate: ADME Studies

Understanding the ADME properties of a drug candidate is paramount to its successful development. Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for these investigations, providing a sensitive and unambiguous method to track the drug and its metabolites.[1][2]

-

Absorption and Bioavailability: By administering a labeled compound, researchers can quantify the extent and rate of its absorption into the systemic circulation.

-

Distribution: Quantitative Whole-Body Autoradiography (QWBA) with ¹⁴C-labeled compounds provides a detailed visual and quantitative map of the drug's distribution throughout the body, identifying potential target tissues and sites of accumulation.[3][4]

-

Metabolism: Labeled compounds are instrumental in identifying and quantifying metabolites in various biological matrices like plasma, urine, and feces. This is crucial for understanding the drug's biotransformation pathways and identifying any potentially active or toxic metabolites.

-

Excretion: Mass balance studies with radiolabeled compounds determine the routes and rates of elimination of the drug and its metabolites from the body.

Probing Drug-Target Interactions

Tritium-labeled compounds, owing to their high specific activity, are particularly valuable as radioligands in receptor binding assays.[5][6] These assays are fundamental for determining the affinity (Ki) and potency (IC50) of a drug for its biological target, guiding structure-activity relationship (SAR) studies and lead optimization.

Investigating Cellular Signaling Pathways

Substituted benzoic acid derivatives are emerging as modulators of various cellular signaling pathways. By employing labeled versions of these molecules, researchers can investigate their mechanism of action, target engagement, and downstream effects on signaling cascades. A notable example is the inhibition of the Slingshot (SSH) phosphatase family, which plays a critical role in regulating actin dynamics.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of brominated benzoic acids and their labeled counterparts.

Table 1: In Vitro Metabolism of Bromobenzoic Acids in Rat Hepatocytes [7]

| Compound | Initial Concentration (µg/mL) | Concentration at 4h (µg/mL) | Major Metabolite Formed | Metabolite Concentration at 4h (µg/mL) |

| 2-Bromobenzoic Acid | 2.5 | 1.1 | Glycine Conjugate | 1.2 |

| 3-Bromobenzoic Acid | 2.5 | 0.8 | Glycine Conjugate | 1.6 |

| 4-Bromobenzoic Acid | 2.2 | 0.7 | Glycine Conjugate | 1.85 |

Table 2: Yields for Suzuki-Miyaura Cross-Coupling of 4-Bromobenzoic Acid [8]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic Acid | 0.5 | Na₂CO₃ | Water/Methanol (B129727) | 2 | >98 |

| 4-Tolylboronic Acid | 0.1 | K₂CO₃ | Water | 1.5 | 95 |

| 4-Methoxyphenylboronic Acid | 0.1 | K₂CO₃ | Water | 1.5 | 99 |

| 4-Fluorophenylboronic Acid | 0.1 | K₂CO₃ | Water | 1.5 | 98 |

Table 3: Tissue Distribution of a Generic [¹⁴C]-Labeled Drug in Rats via QWBA (ng equivalents/g) [9]

| Tissue | 0.5 h | 1 h | 4 h | 8 h | 24 h |

| Blood | 15,000 | 25,000 | 30,000 | 15,000 | 5,000 |

| Liver | 65,000 | 91,400 | 93,700 | 47,900 | 16,600 |

| Kidney | 6,860 | 15,300 | 19,400 | 6,610 | 1,780 |

| Brain | 500 | 800 | 1,200 | 600 | 200 |

| Lung | 3,710 | 7,730 | 11,800 | 3,610 | 1,120 |

| Muscle | 1,370 | 3,850 | 7,220 | 2,430 | 741 |

| Fat | 605 | 983 | 2,150 | 537 | BLQ |

BLQ: Below Limit of Quantification

Table 4: In Vitro Binding Affinity of a Tritiated Ligand for the Histamine H3 Receptor [5]

| Compound | Assay Type | Radioligand | pKi | Ki (nM) |

| [³H]UR-MN259 | Competition Binding | [³H]UR-MN259 | 9.56 | 0.275 |

| Histamine | Competition Binding | [³H]UR-MN259 | 7.82 | 15.1 |

| Pitolisant | Competition Binding | [³H]UR-MN259 | 8.91 | 1.23 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzoic Acid[10]

This protocol describes the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid.

Materials:

-

4-Bromobenzyl alcohol

-

Potassium 2-iodo-5-methylbenzenesulfonate (B12818540) (catalyst)

-

Oxone® (potassium peroxymonosulfate)

-

Deionized water

-

Sodium sulfite (B76179)

-

Methanol

Procedure:

-

To a stirred solution of 4-bromobenzyl alcohol (5.00 g, 26.7 mmol) and potassium 2-iodo-5-methylbenzenesulfonate (0.46 g, 1.34 mmol, 5 mol %) in a 1:1 mixture of acetonitrile and water (100 mL) at 25 °C, add Oxone® (24.6 g, 40.0 mmol) portionwise over 30 minutes.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of methanol and water to afford 4-bromobenzoic acid as a pale yellow powder.

-

A typical combined yield is in the range of 86-90%.[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromobenzoic Acid[12]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-bromobenzoic acid with an arylboronic acid.

Materials:

-

4-Bromobenzoic acid

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd/C or a soluble Pd(II) complex)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., ethanol (B145695)/water mixture)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst (e.g., 10 mol% Pd/C).

-

Add the solvent system, for instance, a 1:1 mixture of ethanol and water (10 mL).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCl to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 3: General Workflow for a Quantitative Whole-Body Autoradiography (QWBA) Study[3]

This protocol provides a general workflow for assessing the tissue distribution of a ¹⁴C-labeled compound in rats.

Procedure:

-

Dosing: Administer a single dose of the ¹⁴C-labeled compound (e.g., 100 µCi/kg) to rats.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 4, 8, 24, 48, 168 hours post-dose), euthanize the animals and immediately freeze the carcasses in a mixture of hexane (B92381) and solid carbon dioxide.

-

Sectioning: Embed the frozen carcasses in a carboxymethylcellulose matrix and collect whole-body sections (typically 40 µm thick) using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.

-

Quantification: Scan the imaging plate using a phosphor imager. Calibrate the resulting optical density values against standards of known radioactivity to determine the concentration of radioactivity in various tissues and organs.

-

Data Analysis: Generate quantitative data tables of tissue concentrations and create color-coded autoradiograms to visualize the distribution pattern.

Signaling Pathways and Experimental Workflows

The Slingshot (SSH) Phosphatase-Cofilin Signaling Pathway

Recent research has identified para-substituted benzoic acid derivatives as competitive inhibitors of Slingshot (SSH) phosphatases.[11] These enzymes are crucial regulators of actin cytoskeleton dynamics through their dephosphorylation and activation of cofilin, an actin-depolymerizing factor.[9][10] The dysregulation of this pathway is implicated in various cellular processes, including cell migration, which is a hallmark of cancer metastasis.

The diagram below illustrates the regulatory role of SSH1 in the cofilin signaling pathway. SSH1 dephosphorylates and activates cofilin, leading to actin filament severing and depolymerization. This activity is counter-regulated by LIM kinase (LIMK), which phosphorylates and inactivates cofilin. The activity of SSH1 itself is regulated by other kinases, such as p21-activated kinase (PAK).

Caption: Regulation of cofilin activity by Slingshot (SSH) and LIM Kinase (LIMK).

Experimental Workflow for an In Vivo ADME Study

The following diagram illustrates a typical workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study using a ¹⁴C-labeled drug candidate in a preclinical model.

Caption: Workflow for a preclinical ADME study using a ¹⁴C-labeled compound.

Labeled brominated benzoic acids are powerful and versatile tools that are integral to the advancement of modern drug discovery and development. Their utility as synthetic precursors, coupled with the precision afforded by isotopic labeling, enables a deep and quantitative understanding of a drug candidate's behavior both in vitro and in vivo. From elucidating complex metabolic pathways to quantifying drug-target interactions and mapping tissue distribution, these compounds provide critical data that informs decision-making at every stage of the pharmaceutical pipeline. As synthetic methodologies and analytical techniques continue to evolve, the applications of labeled brominated benzoic acids are set to expand, further empowering researchers to design safer and more effective medicines.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats | PLOS One [journals.plos.org]

- 4. kezarlifesciences.com [kezarlifesciences.com]

- 5. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Myelin-associated inhibitors regulate cofilin phosphorylation and neuronal inhibition through LIM kinase and Slingshot phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

- 11. Dual regulation of cofilin activity by LIM kinase and Slingshot-1L phosphatase controls platelet-derived growth factor-induced migration of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3,4,5-Tetrabromobenzoic Acid: A Primary Metabolite of the Flame Retardant EH-TBB

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), a prominent component of novel brominated flame retardant mixtures like Firemaster® 550, has been introduced as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1][2][3] Consequently, understanding its metabolic fate is crucial for assessing human exposure and potential toxicological risks. This technical guide provides a comprehensive overview of the biotransformation of EH-TBB, with a specific focus on its primary metabolite, 2,3,4,5-tetrabromobenzoic acid (TBBA). The formation of TBBA is a significant metabolic step that may influence the bioaccumulation potential and toxicokinetic profile of EH-TBB.[1][3] This document summarizes key quantitative data, details experimental protocols for studying this metabolic conversion, and presents visual diagrams of the metabolic pathway and experimental workflows.

Metabolic Pathway of EH-TBB to TBBA

The primary metabolic transformation of EH-TBB involves the cleavage of the 2-ethylhexyl ester bond, resulting in the formation of 2,3,4,5-tetrabromobenzoic acid (TBBA).[1][3] This reaction is primarily catalyzed by carboxylesterases and has been observed in various in vitro and in vivo models, including human and rat tissues.[1][3][4]

Caption: A generalized workflow for in vitro metabolism studies.

Dermal In Vitro Metabolism in Human Skin Subcellular Fractions

This protocol is adapted from Abdallah et al. (2019). [4] Objective: To evaluate the dermal in vitro metabolism of EH-TBB using human skin subcellular fractions (S9).

Materials:

-

Human skin S9 fractions

-

EH-TBB

-

Firemaster-550™ (FM550) mixture

-

Tetrabromobenzoic acid (TBBA) standard

-

Ultra-performance liquid chromatography-quadrupole-exactive Orbitrap mass spectrometry (UPLC-Q-Exactive Orbitrap™-MS)

Procedure:

-

Exposure: Expose human skin S9 fractions to EH-TBB individually and as a component of the FM550 mixture.

-

Incubation: Incubate the mixtures for 60 minutes.

-

Metabolite Identification:

-

Analyze the incubation mixtures using UPLC-Q-Exactive Orbitrap™-MS.

-

Identify TBBA as the major metabolite of EH-TBB.

-

-

Enzyme Involvement:

-

Determine if the biotransformation is catalyzed by skin carboxylesterases or CYP450 enzymes.

-

-

Kinetic Analysis:

-

Measure the metabolite formation rates of EH-TBB.

-

Fit the data to the Michaelis-Menten model to estimate the maximum metabolic rate (Vmax).

-

Toxicological Implications and Future Research

The rapid metabolism of EH-TBB to TBBA has several important toxicological implications. While this metabolic conversion may reduce the bioaccumulation potential of the parent compound, EH-TBB, it introduces a metabolite, TBBA, whose own toxicity and fate are not yet fully understood. [1]The structural similarity of TBBA to other known toxic pollutants raises potential concerns. [1][3] The presence of TBBA in urine has been identified as a potential biomarker for human exposure to EH-TBB and the Firemaster® 550 mixture. [1][5][6][7]Studies have detected TBBA in the urine of both adults and children, with higher levels often found in children, suggesting greater exposure. [5][7] Future research should focus on:

-

Characterizing the in vivo toxicokinetics and health effects of both EH-TBB and TBBA. [1]* Elucidating the excretion pathways of TBBA to solidify its use as a reliable biomarker of exposure. [1]* Investigating the potential endocrine-disrupting effects and other toxicological endpoints of TBBA.

Conclusion

The biotransformation of EH-TBB to its primary metabolite, 2,3,4,5-tetrabromobenzoic acid, is a critical pathway in the human metabolism of this widely used flame retardant. This conversion, primarily mediated by carboxylesterases, occurs in various tissues, including the liver and skin. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate and potential health implications of EH-TBB exposure. A thorough understanding of this metabolic pathway is essential for accurate risk assessment and the development of effective biomonitoring strategies.

References

- 1. In Vitro Metabolism of the Brominated Flame Retardants 2-Ethylhexyl-2,3,4,5-Tetrabromobenzoate (TBB) and Bis(2-Ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH) in Human and Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. product.enhesa.com [product.enhesa.com]

- 3. In vitro metabolism of the brominated flame retardants 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH) in human and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First insight into human extrahepatic metabolism of flame retardants: Biotransformation of EH-TBB and Firemaster-550 components by human skin subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from paired mothers and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary Tetrabromobenzoic Acid (TBBA) as a Biomarker of Exposure to the Flame Retardant Mixture Firemaster® 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

role of 13C internal standards in mass spectrometry

An In-depth Technical Guide on the Core Role of 13C Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and detailed methodologies of using 13C stable isotope-labeled internal standards (SIL-IS) in quantitative mass spectrometry. The integration of 13C-labeled internal standards into analytical workflows, particularly when coupled with mass spectrometry, has become the gold standard for achieving high-quality quantitative data by providing a robust framework to correct for analytical variability.

Core Principles of 13C Internal Standards

The primary function of an internal standard in quantitative analysis is to correct for variability inherent in the analytical process.[1][2] This includes variations from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations like injection volume inconsistencies and detector response drift.[1][3] A 13C internal standard is a version of the analyte of interest where one or more ¹²C atoms have been replaced with the heavier, non-radioactive ¹³C isotope.

The cornerstone of this technique is that a 13C-labeled internal standard is chemically identical to the analyte, ensuring it behaves in the same manner during sample preparation and analysis.[1][4] Because it has a different mass, it can be distinguished from the native analyte by the mass spectrometer.[1][4] By adding a known amount of the 13C-IS to the sample at the earliest stage, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if analyte is lost during the procedure, as the IS is lost proportionally.

Advantages of 13C-Labeled Internal Standards:

-

Co-elution with the Analyte: Due to their identical physicochemical properties, 13C-labeled standards co-elute perfectly with the unlabeled analyte in liquid chromatography (LC).[4][5] This is a significant advantage over deuterium (B1214612) (²H) labeled standards, which can sometimes exhibit slight chromatographic separation from the analyte, leading to differential ionization suppression and less accurate correction.[5][6][7]

-

Minimization of Isotope Effects: The mass difference between ¹²C and ¹³C is smaller proportionally than that between ¹H and ²H. This results in negligible isotopic effects on ionization or fragmentation, ensuring that the IS and analyte behave almost identically in the mass spectrometer's ion source.[5][8]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte due to co-eluting compounds from the sample matrix, are a major challenge in quantitative LC-MS.[9][10] Since the 13C-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and improving data quality.[4][11]

-

Improved Accuracy and Precision: The use of 13C-labeled internal standards significantly enhances the accuracy and precision of quantitative measurements by compensating for various sources of error throughout the analytical workflow.[12][13]

Quantitative Data Presentation

The use of 13C-labeled internal standards demonstrably improves assay performance. The following tables summarize quantitative data from studies comparing 13C-IS with other methods.

Table 1: Comparison of Assay Precision with Different Internal Standardization Strategies

| Analyte | Matrix | Internal Standard Type | Coefficient of Variation (CV%) | Reference |

| Various Lipids | Human Plasma | 13C-labeled Lipid Mixture | 6.36% | [14] |

| Various Lipids | Human Plasma | Total Ion Current (TIC) Normalization | >11.01% | [14] |

| Amphetamine | Urine | 13C-labeled Amphetamine | Improved Linearity | [5] |

| Amphetamine | Urine | ²H-labeled Amphetamine | Non-linear at high concentrations | [5] |

This table illustrates the superior precision (lower CV%) achieved with 13C-labeled internal standards compared to other normalization techniques.

Table 2: Impact of 13C-Internal Standard on Analyte Recovery and Matrix Effect

| Analyte | Matrix | Parameter | Without IS | With 13C-IS | Reference |

| Mycotoxin (DON) | Maize Extract | Recovery | Variable (60-110%) | Consistent (~100%) | [8] |

| Mycotoxin (DON) | Maize Extract | Matrix Effect | Significant Ion Suppression | Compensated | [8] |

| Heparan Sulfate | Biological | Quantification | Prone to experimental bias | Robust and accurate | [4] |

This table highlights how 13C-IS can effectively normalize for variable recovery and mitigate the impact of matrix effects, leading to more accurate quantification.

Experimental Protocols

This section provides a detailed methodology for a typical quantitative analysis of a small molecule in a biological matrix (e.g., plasma) using a 13C-labeled internal standard and LC-MS/MS.

Objective: To accurately quantify the concentration of Analyte X in human plasma.

Materials:

-

Analyte X analytical standard

-

¹³C-labeled Analyte X (13C-IS)

-

Human plasma (blank)

-

HPLC-grade methanol, acetonitrile (B52724), water, and formic acid

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

96-well plates or microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of 13C-IS in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Analyte X stock solution with a 50:50 methanol:water mixture to prepare working solutions for the calibration curve (e.g., 8-10 non-zero concentrations).

-

Prepare separate working solutions for QCs at low, medium, and high concentrations.

-

Spike the appropriate working solutions into blank human plasma to create the calibration standards and QCs.

-

-

Preparation of Internal Standard Working Solution:

-

Dilute the 13C-IS stock solution to a final concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL). The optimal concentration should be determined during method development.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each calibration standard, QC, and unknown sample into a 96-well plate.

-

Add 150 µL of the internal standard working solution in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid and 50 ng/mL 13C-IS) to each well.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. The gradient should be optimized to ensure baseline separation of the analyte from any interfering peaks.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the 13C-IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the 13C-IS in all samples.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Determine the concentration of Analyte X in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. foodriskmanagement.com [foodriskmanagement.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. benchchem.com [benchchem.com]

- 11. myadlm.org [myadlm.org]

- 12. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a paramount analytical technique for precise and accurate quantification of molecules in complex mixtures. By employing isotopically labeled internal standards, IDMS overcomes the challenges of sample loss during preparation and variations in mass spectrometer response, establishing itself as a definitive reference method in fields ranging from clinical diagnostics to pharmaceutical development. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of ID-MS, tailored for professionals in research and drug development.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike" or "internal standard," to the sample.[1] This spike is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). After allowing the spike to equilibrate with the endogenous analyte in the sample, the mixture is analyzed by mass spectrometry.

The mass spectrometer distinguishes between the analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision and accuracy.[1] This is because any sample loss during processing or fluctuations in instrument performance will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

The IDMS Workflow: A Step-by-Step Visualization

The general workflow of an Isotope Dilution Mass Spectrometry experiment can be visualized as a series of sequential steps, each crucial for obtaining reliable quantitative data.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible IDMS assays. Below are representative protocols for the quantification of a small molecule drug and a peptide, illustrating the practical application of the IDMS principle.

Quantification of Olanzapine (B1677200) in Human Plasma

This protocol describes the determination of the antipsychotic drug olanzapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard (Olanzapine-d3).[2]

Materials and Reagents:

-

Olanzapine and Olanzapine-d3 (B602520) standards

-

Human plasma (blank and patient samples)

-

Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or quality control, add 25 µL of the Olanzapine-d3 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column and a gradient elution program.

-

Detect olanzapine and olanzapine-d3 using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions should be optimized for the instrument used.[2]

-

Absolute Quantification of a Target Peptide

This protocol outlines a general procedure for the absolute quantification of a specific peptide from a complex protein digest using a synthetic, stable isotope-labeled peptide as an internal standard.

Materials and Reagents:

-

Protein sample (e.g., cell lysate, plasma)

-

Stable isotope-labeled synthetic peptide standard (e.g., with ¹³C and ¹⁵N labeled Arginine or Lysine)

-

Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

To the protein sample, add a solution of 8 M urea to denature the proteins.

-

Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

-

-

Internal Standard Spiking and Digestion:

-

Add a known amount of the stable isotope-labeled peptide standard to the protein sample.

-

Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by adding TFA to a final concentration of 0.1%.

-

Desalt and concentrate the peptide mixture using a C18 solid-phase extraction cartridge.

-

Elute the peptides with a solution of acetonitrile and 0.1% TFA.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

-

Inject the sample onto the LC-MS/MS system.

-

Separate the peptides using a reversed-phase nano-LC column with a suitable gradient.

-

Analyze the eluting peptides using a targeted MS/MS method (e.g., Parallel Reaction Monitoring - PRM) to quantify the endogenous peptide and the spiked stable isotope-labeled standard.

-

Data Presentation: Quantitative Insights

The power of IDMS lies in its ability to generate highly precise and accurate quantitative data. The following tables summarize representative data from IDMS applications in pharmaceutical analysis and the study of signaling pathways.

Table 1: Quantitative Analysis of Olanzapine in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 100 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |

| Intra-day Precision (%CV) | < 5% | [3] |

| Inter-day Precision (%CV) | < 7% | [3] |

| Accuracy (% bias) | -5% to +5% | [3] |

| Recovery | > 90% | [3] |

Table 2: Absolute Quantification of Proteins in the Insulin (B600854) Signaling Pathway in Adipocytes

| Protein | Concentration (fmol/µg total protein) | Reference |

| Insulin Receptor | 0.22 - 2.62 | [4][5] |

| PIK3CA (p110α) | 0.10 - 0.93 | [4][5] |

| AKT1 | 0.10 - 0.39 | [4][5] |

Visualizing Biological Processes: Signaling Pathways

IDMS is a powerful tool for elucidating the dynamics of signaling pathways by enabling the absolute quantification of key protein components and their post-translational modifications. The following diagram illustrates a simplified representation of the insulin signaling pathway, where IDMS can be applied to quantify the abundance of proteins like the Insulin Receptor, PI3K, and Akt.

Logical Relationships in IDMS Data Analysis

The calculation of the analyte concentration in IDMS is based on a fundamental equation that relates the measured isotope ratio to the known quantities of the sample and the spike. The logical flow of this calculation is depicted below.

Conclusion